molecular formula C6H7Cl2N3 B1580559 4,6-Dichloro-2-ethylpyrimidin-5-amine CAS No. 6237-96-3

4,6-Dichloro-2-ethylpyrimidin-5-amine

Cat. No.: B1580559
CAS No.: 6237-96-3
M. Wt: 192.04 g/mol
InChI Key: IQHHPQSMYVIVOB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethylpyrimidin-5-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions, an ethyl group at the 2nd position, and an amine group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine typically involves the chlorination of 2-ethylpyrimidine followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting dichlorinated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 5th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: While the pyrimidine ring is relatively stable, the ethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Coupling Reactions: The amine group at the 5th position can participate in coupling reactions, such as the formation of amides or ureas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide, DCC) or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.

    Oxidation Products: Aldehydes or carboxylic acids derived from the ethyl group.

    Coupling Products: Amides, ureas, or other derivatives formed through coupling reactions.

Scientific Research Applications

4,6-Dichloro-2-ethylpyrimidin-5-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethylpyrimidin-5-amine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The presence of chlorine atoms and the amine group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    4,6-Dichloro-2-methylpyrimidin-5-amine: Similar structure but with a methyl group instead of an ethyl group.

    4,6-Dichloro-2-phenylpyrimidin-5-amine: Contains a phenyl group at the 2nd position.

    4,6-Dichloro-2-isopropylpyrimidin-5-amine: Features an isopropyl group at the 2nd position.

Uniqueness: 4,6-Dichloro-2-ethylpyrimidin-5-amine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. The specific substitution pattern and functional groups make it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4,6-dichloro-2-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-3-10-5(7)4(9)6(8)11-3/h2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHPQSMYVIVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334832
Record name 4,6-dichloro-2-ethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-96-3
Record name 4,6-Dichloro-2-ethyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6237-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloro-2-ethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Dichloro-5-nitro-2-ethylpyrimidine (185 g, 0.83 mol) was dissolved in methanol (1.5 L) and reduced under 15 p.s.i. H2 in the presence of Raney nickel (30 g) for 5 hr. The mixture was filtered through Celite (washing well with MeOH) and the filtrate was evaporated to dryness to give 159.1 g (0.83 mol, quantitative yield) of the title compound as a chromatographically pure (silica gel plates, developed with EtOAc:hexanes, 3:1) dark liquid which was used directly in the next step.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
hexanes
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solvent
Reaction Step One
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185 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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